molecular formula C11H8ClNO2 B1347673 2-Chloro-6-methylquinoline-3-carboxylic acid CAS No. 123638-00-6

2-Chloro-6-methylquinoline-3-carboxylic acid

Cat. No. B1347673
CAS RN: 123638-00-6
M. Wt: 221.64 g/mol
InChI Key: DBGAUWPEPWBXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methylquinoline-3-carboxylic acid (CMQCA) is a quinoline-based carboxylic acid that has been studied for its potential applications in a variety of scientific research fields. CMQCA is an important intermediate in the synthesis of several pharmaceuticals and has been used as an analytical reagent. Additionally, CMQCA has been studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.

Scientific Research Applications

Applications of Quinoline Compounds in Environmental and Biological Systems

Environmental Remediation : Quinoline compounds have been studied for their role in environmental remediation. Enzymatic approaches using oxidoreductive enzymes in the presence of redox mediators have shown promise in degrading various organic pollutants. The efficiency of degradation for recalcitrant compounds is significantly enhanced by redox mediators, suggesting that quinoline derivatives could play a role in enhancing the biodegradation of pollutants in wastewater treatment processes (Husain & Husain, 2007).

Biocatalyst Inhibition : Studies on carboxylic acids, including quinoline derivatives, have explored their inhibitory effects on microbes used in biofuel and biochemical production. Understanding the inhibitory mechanisms can aid in the development of more robust microbial strains for industrial applications. This research highlights the potential dual role of quinoline derivatives as both inhibitors and substrates in biotechnological processes (Jarboe et al., 2013).

Biological and Clinical Applications : The review of quinoline drugs, particularly in the context of COVID-19, indicates their potential antiviral properties. Chloroquine and hydroxychloroquine, for instance, have shown effectiveness in inhibiting the duplication of the SARS-CoV-2 virus in vitro. This suggests that certain quinoline derivatives could have broad antiviral applications, including against emerging pathogens (Dermawan et al., 2020).

Medicinal Chemistry Insights : The exploration of 8-hydroxyquinolines has revealed their significant biological activities, including antimicrobial, antifungal, and antiviral properties, as well as potential applications in treating neurodegenerative disorders. This underscores the versatility of quinoline derivatives in drug development and their role in synthesizing novel pharmacologically active agents (Gupta et al., 2021).

properties

IUPAC Name

2-chloro-6-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-9-7(4-6)5-8(11(14)15)10(12)13-9/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGAUWPEPWBXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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